Product packaging for Dydrogesterone-d9(Cat. No.:)

Dydrogesterone-d9

Cat. No.: B1151301
M. Wt: 321.5
Attention: For research use only. Not for human or veterinary use.
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Description

Dydrogesterone-d9 is a deuterated analog of dydrogesterone, designed for use in pharmaceutical and biochemical research. This compound serves as a critical internal standard in quantitative mass spectrometry-based assays, particularly for the precise measurement of endogenous dydrogesterone and its metabolites in complex biological matrices. Its application is essential in drug metabolism and pharmacokinetics (DMPK) studies, helping researchers understand the compound's absorption, distribution, metabolism, and excretion profile. The primary research value of this compound lies in its ability to improve the accuracy and reliability of analytical data due to its nearly identical chemical properties to its non-deuterated counterpart, which is a synthetic progestogen that acts as a selective progesterone receptor agonist . The mechanism of action for the parent compound, dydrogesterone, involves binding selectively to progesterone receptors in the body . This action mimics natural progesterone, regulating the menstrual cycle and supporting the maintenance of pregnancy . In the context of the menstrual cycle, it helps create a secretory endometrium, which is vital for the implantation of a fertilized egg . Furthermore, in conditions like endometriosis, dydrogesterone alleviates pain by counteracting the effects of estrogen and induces atrophy of the ectopic endometrium . A key metabolic pathway involves its rapid conversion in the liver to its principal active metabolite, 20α-dihydrodydrogesterone (DHD), which is responsible for much of the observed progestogenic activity . This compound is, therefore, invaluable for tracing and quantifying this metabolism in developmental research. This product is presented as a useful research chemical for a range of applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₁H₁₉D₉O₂

Molecular Weight

321.5

Synonyms

(9β,10α)-Pregna-4,6-diene-3,20-dione-d9;  6-Dehydro-9β,10α-progesterone-d9;  6-Dehydroretroprogesterone-d9;  6α-Dehydro-retro-4-pregnene-3,20-dione-d9;  Diphaston-d9;  Dufaston-d9;  Gynorest-d9;  Hydrogesterone-d9;  Prodel-d9;  Retrone-d9; 

Origin of Product

United States

Synthesis and Deuterium Incorporation Strategies for Dydrogesterone D9

Spectroscopic Confirmation of Deuteration Sites

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful synthesis of Dydrogesterone-d9. The analysis will show a molecular ion peak corresponding to the increased mass due to the nine deuterium (B1214612) atoms. While unlabeled dydrogesterone (B1671002) has a molecular weight of 312.45 g/mol , the expected molecular weight for this compound is approximately 321.5 g/mol . drugfuture.com Tandem mass spectrometry (LC-MS/MS) can further confirm the structure by analyzing fragmentation patterns, which would be compared against the known fragmentation of an unlabeled dydrogesterone standard. massbank.eunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides definitive evidence for the location of the deuterium atoms.

¹H NMR : The proton NMR spectrum of this compound is compared directly to that of an unlabeled dydrogesterone standard. The sites of successful deuteration are confirmed by the absence of the corresponding proton signals in the ¹H NMR spectrum. rsc.orgnih.gov

¹³C NMR : The carbon-13 NMR spectrum helps to confirm that the carbon skeleton of the molecule is intact after the synthesis.

²H NMR : Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, providing further confirmation of their presence and chemical environment within the molecule.

Assessment of Isotopic and Chemical Purity

Ensuring the purity of this compound is crucial for its use as an internal standard or in metabolic studies. This involves two distinct measurements: isotopic purity and chemical purity.

Isotopic Purity : Isotopic purity, or isotopic enrichment, refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, nine). This is determined using high-resolution mass spectrometry (HRMS). almacgroup.comalmacgroup.com By analyzing the molecular ion cluster, the relative abundances of different isotopologues (e.g., molecules with eight (d8), nine (d9), or ten (d10) deuterium atoms) can be precisely measured. researchgate.netresearchgate.net The isotopic purity is calculated by correcting for the natural abundance of isotopes and determining the proportion of the d9 species. researchgate.net For analogous labeled compounds like Dydrogesterone-d6, isotopic purities of greater than 98% atom D are commonly achieved. esschemco.com

Chemical Purity : Chemical purity ensures that the sample is free from other chemical compounds, including any starting materials or by-products from the synthesis. The standard method for this assessment is High-Performance Liquid Chromatography (HPLC), often with a UV detector. sielc.comasiapharmaceutics.info The United States Pharmacopeia (USP) monograph for dydrogesterone outlines a chromatographic purity test, specifying that the sum of all impurity peak areas should not exceed 2.0% of the total peak area. drugfuture.com For commercially available deuterated standards like Dydrogesterone-d6, chemical purities of over 99% as measured by HPLC are reported, setting a benchmark for the expected purity of this compound. esschemco.com

Data Tables

Table 1: Properties of Dydrogesterone and this compound

PropertyDydrogesteroneThis compoundReference
IUPAC Name (8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one(9β,10α)-Pregna-4,6-diene-3,20-dione-d9 nih.gov
Molecular Formula C₂₁H₂₈O₂C₂₁H₁₉D₉O₂ drugfuture.com
Molecular Weight 312.45 g/mol ~321.5 g/mol drugfuture.com
Stereochemistry 9β, 10α (retro)9β, 10α (retro) nih.gov

Advanced Analytical Methodologies Employing Dydrogesterone D9 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of steroids in various biological samples. researchgate.net Its high sensitivity and specificity allow for the detection and quantification of low concentrations of analytes in complex matrices, minimizing the risk of interference from other compounds. researchgate.netplos.orgnih.gov The use of an internal standard, such as Dydrogesterone-d9, is crucial in LC-MS/MS to correct for variations in sample preparation and instrumental response, thereby enhancing the accuracy and reliability of the results. acs.org

Development and Validation of LC-MS/MS Methods for Dydrogesterone (B1671002) and its Metabolites

The development of a robust LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and efficiency. nih.govmsjonline.org Validation of the method is a critical step to ensure its reliability for its intended application. researchgate.netnih.govcolab.ws

The chromatographic separation of dydrogesterone and its metabolites is typically achieved using reversed-phase liquid chromatography. C18 columns are commonly employed for this purpose. nih.govpopline.orgresearchgate.net The mobile phase usually consists of a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an additive like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govpopline.orgresearchgate.net The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (changing composition over time) to optimize the separation of the analytes. nih.govresearchgate.net

For instance, one method utilized a Zorbax SB-C18 column with an isocratic mobile phase of 20:80 (v/v) 1 mM ammonium acetate and acetonitrile at a flow rate of 1 mL/min. nih.govpopline.org Another approach for progesterone (B1679170) analysis employed a CAPCELL PAK C18 MGIII column with a gradient mobile phase of methanol and 0.1% formic acid in water at a flow rate of 0.45 mL/min. researchgate.net The selection of these parameters is crucial for achieving good peak shape, resolution, and retention times for the analytes and the internal standard.

Table 1: Examples of Chromatographic Separation Parameters for Dydrogesterone and Related Compounds

ParameterExample 1Example 2
Column Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) nih.govpopline.orgCAPCELL PAK C18 MGIII (100 mm x 2.0 mm, 5 µm) researchgate.net
Mobile Phase Isocratic: 20:80 (v/v) 1 mM Ammonium Acetate: Acetonitrile nih.govpopline.orgGradient: Methanol and 0.1% Formic Acid in Water researchgate.net
Flow Rate 1 mL/min nih.govpopline.org0.45 mL/min researchgate.net
Column Temperature 35°C nih.govpopline.orgNot specified

This table provides illustrative examples of chromatographic conditions and is not an exhaustive list.

Mass spectrometric detection for dydrogesterone and its metabolites is often performed using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in the positive ion mode. plos.orgnih.govpopline.orgresearchgate.net The most specific and sensitive detection method is multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is then monitored. researchgate.netcolab.wsmpg.de This process significantly enhances the signal-to-noise ratio and the specificity of the analysis. mpg.de

For dydrogesterone, a common MRM transition is m/z 313.1 > 105.5. researchgate.netcolab.ws In a method using dexamethasone (B1670325) as an internal standard, its transition was m/z 393 > 147. researchgate.netcolab.ws When Progesterone-d9 (B563532) was used as an internal standard for progesterone analysis, the MRM transitions were m/z 315.20 > 109.10 for progesterone and m/z 324.26 > 113.07 for the internal standard. researchgate.net The optimization of parameters like collision energy is crucial for achieving efficient fragmentation and maximizing the product ion signal. plos.org

Table 2: Examples of Mass Spectrometric Detection Parameters

AnalyteIonization SourceMRM Transition (m/z)Reference
DydrogesteroneAPCI+313 > 295 nih.govpopline.org
DydrogesteroneNot specified313.1 > 105.5 researchgate.netcolab.ws
ProgesteroneESI+315.20 > 109.10 researchgate.net
Progesterone-d9 (IS)ESI+324.26 > 113.07 researchgate.net

This table presents examples of mass spectrometric parameters and is not comprehensive.

Utilization of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative LC-MS/MS analysis. researchgate.netnih.gov Because this compound has a higher mass than the unlabeled dydrogesterone, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample extraction, chromatography, and ionization. acs.org This co-elution and similar ionization efficiency allow for accurate correction of any analyte loss or signal variation. acs.org

To quantify the concentration of dydrogesterone in a sample, a calibration curve is constructed. acs.org This is done by preparing a series of standards with known concentrations of dydrogesterone and a constant concentration of this compound. acs.org The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. libretexts.org

The linearity of the calibration curve is a critical parameter in method validation. A linear relationship, typically with a coefficient of determination (r²) greater than 0.99, indicates that the response is proportional to the concentration over a specific range. researchgate.netnih.govresearchgate.net For example, a method for dydrogesterone showed linearity over a concentration range of 10–60 ng/mL with a correlation coefficient of approximately 0.99. researchgate.netcolab.ws Another study established a linear range of 5-150 ng/mL with a coefficient of determination greater than 0.997. nih.govpopline.org A highly linear calibration curve is essential for accurate quantification of the analyte in unknown samples. acs.org

The precision and accuracy of the analytical method are evaluated to ensure the reliability of the results. nih.govresearchgate.net Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Accuracy is the closeness of the measured value to the true value and is often expressed as the percentage of deviation from the nominal concentration. researchgate.net

Validation studies for dydrogesterone and similar steroids demonstrate good precision and accuracy. For instance, one study reported intra- and inter-day RSD values of less than 22.0% and deviation values between -20.2% and +13.3%. researchgate.netcolab.ws Another method showed intra- and inter-day precision and accuracy values of less than 12.5% and 7.5%, respectively. nih.govpopline.org For a progesterone assay using Progesterone-d9, the intra- and inter-day precision was lower than 6.7%, and accuracy was between 94.0% and 103.7%. researchgate.net These validation parameters confirm that the method is reliable and reproducible for its intended purpose.

Recovery and Matrix Effect Assessment (e.g., ion suppression)

The use of a stable isotope-labeled internal standard like this compound is a cornerstone for accurately assessing recovery and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. eurl-pesticides.eucore.ac.uk Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. biotage.comnih.gov

This compound, being chemically identical to dydrogesterone but with a different mass, co-elutes with the analyte and experiences similar matrix effects. eurl-pesticides.eu By comparing the response of the analyte to the internal standard, these effects can be effectively compensated for. eurl-pesticides.eu

Key research findings on recovery and matrix effects include:

Extraction Efficiency: In a study developing a method for detecting delta-9-tetrahydrocannabinol (THC) in oral fluid, a liquid-liquid extraction (LLE) method using a deuterated internal standard (d3-THC) demonstrated an extraction efficiency of 75% with no significant matrix effects observed. nih.gov This highlights the effectiveness of using deuterated standards to validate extraction procedures.

Mitigating Matrix Effects: Adjusting HPLC conditions to resolve peaks of interest from interfering substances, such as phospholipids, has been shown to significantly reduce matrix effects. researchgate.net The use of an internal standard is crucial in such method development to monitor and confirm the reduction of these effects. researchgate.net

Compensation for Matrix Effects: The most effective way to compensate for matrix effects is the use of isotopically labelled internal standards or standard addition. eurl-pesticides.eu In one study, the use of deuterated internal standards resulted in a quantification effect of less than 15%, compared to less than 32% for analytes without their own internal standards. nih.gov

The following table summarizes the approaches to assess and manage recovery and matrix effects:

Parameter Assessment/Management Strategy Rationale
Recovery Comparison of analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Determines the efficiency of the extraction process. biotage.com
Matrix Effect Comparison of the analyte response in a post-extraction spiked sample to the response in a neat standard solution. biotage.comIsolates the impact of the matrix on analyte signal (suppression or enhancement). biotage.com
Ion Suppression Monitoring for a decrease in analyte signal intensity when analyzing samples in a complex matrix compared to a clean solvent.Identifies specific interferences that reduce ionization efficiency.
Internal Standard Addition of a known concentration of this compound to all samples, calibrators, and quality controls.Compensates for variability in sample preparation and matrix effects. eurl-pesticides.eu
Stability Studies of Analytes and Internal Standards in Research Matrices

Ensuring the stability of both the analyte (dydrogesterone) and the internal standard (this compound) in the biological matrix under various storage and handling conditions is fundamental for reliable bioanalytical results. researchgate.net Stability studies are a critical component of method validation.

Key findings from stability assessments:

A study on progesterone in rabbit plasma, which used progesterone-d9 as an internal standard, found that the plasma sample was stable for 12 weeks when stored at 18 ± 2°C. researchgate.net This indicates that under appropriate storage conditions, both the analyte and its deuterated internal standard maintain their integrity.

In a study on THC in oral fluid, it was found that storing samples at room temperature, even for a single day, led to significant losses. nih.gov Freezing or refrigerating samples resulted in comparable, though still present, decreases in THC recovery over two weeks. nih.gov This underscores the importance of evaluating storage conditions for each specific analyte and matrix.

The table below outlines typical stability assessments performed during method validation:

Stability Test Conditions Purpose
Freeze-Thaw Stability Multiple cycles of freezing and thawing of the sample.To assess the stability of the analyte and internal standard when subjected to repeated freezing and thawing.
Short-Term Stability Storing the sample at room temperature for a defined period.To determine the stability during sample handling and processing.
Long-Term Stability Storing the sample at a specified low temperature (e.g., -20°C or -80°C) for an extended duration.To establish appropriate long-term storage conditions. researchgate.net
Post-Preparative Stability Leaving the processed sample in the autosampler for a certain period before injection.To ensure the stability of the analyte and internal standard in the final extract.

Sample Preparation Techniques for Deuterated Steroid Analysis

The choice of sample preparation technique is crucial for isolating steroids like dydrogesterone from complex biological matrices, removing interferences, and concentrating the analyte before analysis. This compound is introduced early in the sample preparation process to account for any analyte loss during extraction.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. waters.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. organomation.com

Key aspects of SPE protocols for steroid analysis:

Simplified Protocols: The development of water-wettable sorbents like Oasis HLB has enabled simplified 3-step SPE protocols (load, wash, elute), eliminating the need for conditioning and equilibration steps. waters.com This reduces processing time and solvent consumption. waters.com

High-Throughput Automation: Automated SPE systems using positive pressure units offer a precise and robust method for sample preparation, suitable for routine analysis with reduced manual processing and operator errors. americanpharmaceuticalreview.com

Method Development: A study on the analysis of eleven steroids in serum utilized a solid phase extraction (SPE) method with a Thermo Scientific™ SOLAµ™ HRP 96-well plate. thermofisher.com The entire SPE process took less than 20 minutes and did not require pre-conditioning, evaporation, or reconstitution steps. thermofisher.com

The following table outlines a general SPE protocol for steroid analysis:

Step Procedure Purpose
1. Conditioning The sorbent is treated with a solvent to wet the packing material.To activate the sorbent for reproducible retention of the analyte. (This step may be eliminated with some modern sorbents). waters.com
2. Equilibration The sorbent is flushed with a solution similar in composition to the sample matrix.To create a chemical environment conducive to analyte binding. (This step may also be eliminated). waters.com
3. Loading The sample (with the added this compound) is passed through the sorbent.The analyte and internal standard are retained on the sorbent.
4. Washing The sorbent is rinsed with a solvent that removes interferences but not the analyte.To remove matrix components that are not strongly bound to the sorbent.
5. Elution A strong solvent is used to disrupt the analyte-sorbent interaction and collect the analyte.To recover the purified and concentrated analyte and internal standard.

Liquid-Liquid Extraction (LLE) and Salting-Out Assisted Liquid/Liquid Extraction (SALLE)

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. libretexts.org Salting-out assisted liquid-liquid extraction (SALLE) is a modification of LLE where a high concentration of salt is added to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase. elementlabsolutions.com

Key findings related to LLE and SALLE in steroid analysis:

Efficiency and Simplicity: A sensitive LC-MS/MS method for progesterone in rat plasma utilized SALLE for sample preparation, with the extracts being directly injected into the analytical system. researchgate.net This method demonstrated good linearity and accuracy. researchgate.net

High Recovery: The addition of salts can significantly improve the recovery of more hydrophilic analytes from aqueous samples. elementlabsolutions.com

Selectivity: The selectivity of LLE can be enhanced through pH manipulation and back-extraction techniques. elementlabsolutions.com

The table below compares LLE and SALLE:

Technique Principle Advantages Disadvantages
LLE Partitioning of a solute between two immiscible liquid phases based on its relative solubility. organomation.comSimple, cost-effective.Can be time-consuming, may require large volumes of organic solvents, potential for emulsion formation.
SALLE Addition of a salt to the aqueous phase reduces the solubility of the analyte, promoting its transfer to the organic phase. researchgate.netImproved recovery for polar analytes, can reduce emulsion formation. elementlabsolutions.comRequires optimization of salt type and concentration.

Protein Precipitation Methods

Protein precipitation is a common method for removing proteins from biological samples, such as plasma or serum, prior to analysis. nih.gov This is often achieved by adding an organic solvent or an acid. sigmaaldrich.comchromatographyonline.com

Commonly used protein precipitation methods include:

Organic Solvent Precipitation: Acetonitrile is frequently used to precipitate proteins. chromatographyonline.com This method is simple and fast, making it suitable for high-throughput applications. chromatographyonline.com

Acid Precipitation: Trichloroacetic acid (TCA) is an effective protein precipitant. sigmaaldrich.com It is often used in combination with acetone. sigmaaldrich.comresearchgate.net

The following table summarizes common protein precipitation agents:

Precipitating Agent Mechanism Considerations
Acetonitrile Alters the solvation of proteins, leading to their aggregation and precipitation.Simple, effective for many applications. chromatographyonline.com
Acetone Similar to acetonitrile, it reduces the solubility of proteins. sigmaaldrich.comOften used at cold temperatures to enhance precipitation. sigmaaldrich.com
Trichloroacetic Acid (TCA) Causes proteins to denature and precipitate out of solution. sigmaaldrich.comVery effective, but can be harsh and may require removal before analysis. sigmaaldrich.com
Ammonium Sulfate ("Salting Out") High salt concentrations cause proteins to aggregate and precipitate. sigmaaldrich.comnih.govCan be used for fractionation, but residual salt may need to be removed. sigmaaldrich.com

Other Analytical Techniques Leveraging Deuterated Dydrogesterone (e.g., NMR for structural elucidation with isotopic shifts)

While primarily used as an internal standard in chromatography, deuterated compounds like this compound have applications in other analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen with deuterium (B1214612) induces small but measurable changes in the NMR spectrum, known as isotopic shifts. wikipedia.org

Applications of isotopic shifts in NMR include:

Structural Elucidation: Isotopic shifts can provide valuable information about molecular structure and conformation. nih.gov For instance, the magnitude of the shift can be correlated with bond angles and interatomic distances. nih.gov

Conformational Studies: A comparative study of dydrogesterone and other progestins used theoretical calculations and high-field NMR spectroscopy to define the role of specific structural features on the molecule's conformation. nih.gov

Isotopic Fingerprints: In some cases, deuterium-induced isotopic shifts can create "fingerprints" in the NMR spectrum, which can be used to study molecular aggregation and dynamics. researchgate.net

The use of deuterated analogs like this compound is indispensable for modern analytical chemistry, ensuring the accuracy of quantification and enabling detailed structural investigations.

Applications of Dydrogesterone D9 in Preclinical Research Models

Investigating Dydrogesterone (B1671002) Metabolism in In Vitro Systems

In vitro systems are indispensable for dissecting the metabolic pathways of drug candidates. Dydrogesterone-d9 is instrumental in these studies, offering a stable isotope-labeled internal standard for accurate quantification and metabolite identification.

The metabolism of dydrogesterone is primarily characterized by the reduction of a 20-keto group, leading to the formation of its major active metabolite, 20α-dihydrodydrogesterone (20α-DHD). nih.govresearchgate.net Studies have also identified 20β-dihydrodydrogesterone as another metabolite. The conversion to 20α-DHD is a significant metabolic step, and understanding the enzymes involved is crucial. nih.govresearchgate.net

Research has shown that dydrogesterone's metabolism is predominantly carried out by cytosolic enzymes, particularly aldo-keto reductase 1C (AKR1C). nih.govresearchgate.net While cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C19 also contribute to its metabolism, their role is considered secondary to that of AKR1C. nih.govresearchgate.net Specifically, the formation of 20α-DHD is exclusively attributed to the action of cytosolic AKR1C enzymes. nih.govresearchgate.net

The use of this compound in these in vitro assays allows for precise tracking and quantification of the parent compound and its metabolites, such as 20α-dihydrodydrogesterone and 20β-dihydrodydrogesterone, through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a valuable technique in drug metabolism studies. juniperpublishers.comnih.gov This substitution can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. juniperpublishers.com By strategically placing deuterium atoms on the dydrogesterone molecule, researchers can investigate which positions are most susceptible to metabolic attack.

Liver microsomes and hepatocytes are key in vitro models for studying drug metabolism. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. nih.gov Hepatocytes, the primary cells of the liver, provide a more complete picture of metabolism as they contain both cytosolic and microsomal enzymes. longdom.orglongdom.org

Studies using human liver microsomes (HLM) and human liver cytosol (HLC) have demonstrated that the clearance of dydrogesterone is significantly higher in HLC, where the major active metabolite 20α-DHD is exclusively produced. nih.govresearchgate.net This highlights the dominant role of cytosolic enzymes in dydrogesterone's metabolism. nih.govresearchgate.net In these experiments, this compound is used as an internal standard to ensure the accuracy of quantitative measurements of the parent drug and its metabolites formed by both microsomal and cytosolic enzymes. This allows for a detailed characterization of the enzymatic kinetics involved in dydrogesterone's biotransformation.

Preclinical Pharmacokinetic Research Utilizing this compound

The use of this compound extends to in vivo preclinical studies in animal models, where it is essential for defining the pharmacokinetic profile of dydrogesterone.

Animal models, such as rats and rabbits, are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) in a living organism before it is tested in humans. taylorfrancis.comnih.gov In these studies, this compound is typically co-administered with dydrogesterone. Due to its isotopic nature, this compound behaves almost identically to dydrogesterone in vivo but can be distinguished by mass spectrometry. msjonline.org

This co-administration allows this compound to serve as its own internal standard, correcting for variability in sample preparation and analysis. This approach significantly improves the precision and accuracy of the pharmacokinetic data obtained from these animal models.

Pharmacokinetic studies in preclinical species aim to quantify the fundamental processes of ADME. altex.org Following administration of dydrogesterone and this compound, blood and tissue samples are collected at various time points to determine the concentration of both compounds. msjonline.orgresearchgate.net

These data are then used to calculate key pharmacokinetic parameters, providing a comprehensive picture of the drug's disposition in the animal model. The use of this compound in these studies is critical for generating the high-quality data needed to understand the absorption, distribution, and elimination characteristics of dydrogesterone in preclinical species. taylorfrancis.com

Table 1: Key Pharmacokinetic Parameters of Dydrogesterone in Preclinical Models

Parameter Description Significance in Preclinical Research
Cmax Maximum (or peak) plasma concentration that a drug reaches. Indicates the rate of absorption.
Tmax Time at which Cmax is observed. Provides information on how quickly the drug is absorbed.
AUC (Area Under the Curve) The integral of the concentration-time curve. Represents the total drug exposure over time.
t1/2 (Half-life) The time required for the concentration of the drug to decrease by half. Indicates the rate of elimination.
CL (Clearance) The volume of plasma cleared of the drug per unit time. Measures the efficiency of drug elimination from the body.

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into the tissues. |

Environmental and Ecotoxicological Research Applications

Synthetic steroids are considered environmental contaminants of emerging concern due to their potential to act as endocrine disruptors in wildlife and humans. nih.gov The study of their presence, fate, and transport in the environment requires highly sensitive analytical methods.

Accurate quantification of micropollutants like dydrogesterone in complex environmental matrices such as wastewater, river water, or soil is an analytical challenge. nih.gov These samples contain numerous interfering substances that can affect the analytical signal, a phenomenon known as the "matrix effect." The use of isotopically labeled internal standards is the gold standard for overcoming these issues. nih.gov

This compound serves as an ideal internal standard for the analysis of dydrogesterone in environmental samples. When added to a sample at the beginning of the extraction procedure, it experiences the same potential losses and matrix-induced signal suppression or enhancement as the non-labeled dydrogesterone. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved, corrected for these variations. nih.gov This methodology, which combines solid-phase extraction with GC-MS or LC-MS/MS, enables the reliable detection of synthetic steroids at environmentally relevant concentrations (nanograms per liter). nih.gov

Determining the environmental fate of a pharmaceutical—what happens to it after it is released into the environment—is crucial for assessing its ecological risk. This includes processes like biodegradation, photolysis (breakdown by light), sorption to soil or sediment, and transport through water systems.

Isotopically labeled compounds are highly effective tools for studying these processes in controlled laboratory model systems (e.g., microcosms). By "spiking" a model system (such as a soil column or an aquatic environment) with this compound, researchers can trace its movement and transformation with high specificity. The use of a stable isotope tracer allows for the unambiguous differentiation of the spiked compound from any pre-existing background contamination. This enables detailed investigation of:

Degradation Rates: Measuring the disappearance of the this compound signal over time to calculate its half-life under various conditions (e.g., aerobic vs. anaerobic).

Sorption Coefficients: Quantifying the amount of this compound that binds to soil or sediment particles versus what remains dissolved in water.

Identification of Degradation Products: Using mass spectrometry to identify the chemical structures of deuterated breakdown products, thus mapping the environmental degradation pathway.

These studies provide essential data for environmental risk assessment models, helping to predict the persistence and potential exposure of dydrogesterone in various ecosystems.

Isotopic Effects and Their Research Implications for Dydrogesterone D9

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Dydrogesterone (B1671002) Metabolism

The primary reason for altered metabolism in deuterated compounds is the Deuterium Kinetic Isotope Effect (DKIE). This phenomenon describes the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom. juniperpublishers.com

The basis of the DKIE lies in the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. dovepress.com Due to deuterium's greater atomic mass (having both a proton and a neutron compared to hydrogen's single proton), the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy. juniperpublishers.com This results in a more stable bond that requires a higher activation energy to be cleaved.

In the context of drug metabolism, many biotransformation reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a critical, often rate-limiting, step. juniperpublishers.comnih.gov By replacing a metabolically vulnerable hydrogen with deuterium, the rate of this enzymatic cleavage can be slowed down significantly. nih.gov This slowing of the reaction rate is the observable kinetic isotope effect.

The magnitude of the DKIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (DKIE = kH/kD). juniperpublishers.com A DKIE value greater than 1 indicates a slower metabolic rate for the deuterated compound. These effects can be experimentally detected and quantified using various methods.

Standard in vitro approaches involve incubating the deuterated compound (Dydrogesterone-d9) and its non-deuterated counterpart with liver microsomes, which contain high concentrations of metabolic enzymes like CYPs. researchgate.netnih.gov By monitoring the rate of disappearance of the parent compound or the rate of formation of metabolites over time, the intrinsic clearance rates for both can be determined. researchgate.net Highly sensitive analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurately quantifying the low concentrations of the compounds and their metabolites in these complex biological matrices. msjonline.orgresearchgate.net While specific experimental studies detailing the DKIE on this compound metabolism are not prevalent in the public literature, the principles are well-established. For instance, studies on other deuterated drugs, such as imatinib (B729), have successfully used microsomal assays to demonstrate reduced rates of metabolism in vitro. nih.gov

Impact of Deuteration on Pharmacokinetic Parameters in Preclinical Models

The metabolic slowdown caused by the DKIE can translate into tangible changes in a drug's pharmacokinetic profile in vivo.

It is crucial to note, however, that the impact of deuteration is not always straightforward or predictable and must be confirmed experimentally for each specific compound. dovepress.com For example, while some deuterated drugs show markedly improved pharmacokinetic profiles, studies on deuterated dronedarone (B1670951) revealed that its clearance was not sensitive to deuterium substitution. nih.gov Furthermore, in some cases, a reduced rate of metabolism observed in vitro does not always translate to increased drug exposure in vivo, as was seen in preclinical studies of deuterated imatinib in rats. nih.gov Specific preclinical pharmacokinetic data for this compound has not been widely published.

Pharmacokinetic Parameters of Dydrogesterone and its Metabolite (Non-Deuterated)
CompoundParameterValueReference
DydrogesteroneElimination Half-Life5 - 7 hours mims.comwikipedia.orge-lactancia.org
Time to Peak Plasma Concentration (Tmax)0.5 - 2.5 hours mims.comwikipedia.org
20α-dihydrodydrogesterone (DHD)Elimination Half-Life14 - 17 hours mims.comwikipedia.orge-lactancia.org
Time to Peak Plasma Concentration (Tmax)~1.5 hours mims.come-lactancia.org

The potential to favorably alter a drug's properties makes deuteration an attractive strategy in drug development. nih.gov An improved metabolic profile could lead to enhanced systemic exposure (a higher area-under-the-curve or AUC), which might allow for lower or less frequent dosing to achieve the same therapeutic effect. dovepress.com Additionally, if a drug has multiple metabolic pathways, deuterating a specific site can shunt metabolism towards other pathways, which can be used to reduce the formation of a toxic or undesired metabolite. juniperpublishers.com

Beyond therapeutic applications, this compound serves a critical role as a research tool. Its most common application is as an internal standard for the bioanalysis of dydrogesterone. researchgate.net In quantitative techniques like LC-MS/MS, a known amount of this compound is added to biological samples. Because it behaves almost identically to dydrogesterone during sample extraction and chromatographic separation but is distinguished by its higher mass, it allows for highly accurate and precise quantification of the non-deuterated drug. researchgate.netpharmaffiliates.com

Influence of Isotopic Labeling on Spectroscopic Signatures

The replacement of hydrogen with deuterium causes distinct and predictable changes in the spectroscopic signatures of a molecule, which are instrumental in its identification and analysis.

Mass Spectrometry (MS): The most direct consequence of isotopic labeling is an increase in molecular weight. As shown in the table below, each deuterium atom adds approximately one mass unit to the molecule. This mass shift is the cornerstone of its use as an internal standard in mass spectrometry, as the instrument can easily differentiate between the mass-to-charge (m/z) ratio of Dydrogesterone and this compound. researchgate.netpharmaffiliates.commassbank.eumassbank.jp

Comparison of Molecular Weights
CompoundMolecular FormulaMolecular Weight (g/mol)Reference
DydrogesteroneC₂₁H₂₈O₂312.45 wikipedia.org
This compoundC₂₁H₁₉D₉O₂321.51 pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR (proton NMR), which detects the signals from hydrogen nuclei, the substitution of a proton with a deuteron (B1233211) effectively makes that position "invisible." acs.orgmdpi.com A deuteron has a different nuclear spin and resonates at a completely different frequency, so its signal does not appear in the ¹H NMR spectrum. Based on its chemical name, this compound has deuterium atoms on the acetyl group (d3) and at several positions on the steroid core (d6). pharmaffiliates.com Consequently, the ¹H NMR spectrum of this compound would be missing the peaks corresponding to the protons at these specific locations, providing an unambiguous method to confirm the sites of deuteration. rsc.orgnih.gov

Mass Spectrometry Isotopic Signatures

In mass spectrometry, the most direct consequence of deuterium labeling is the increase in the mass-to-charge ratio (m/z) of the molecule. For this compound, the monoisotopic mass is approximately 9 Daltons (Da) greater than that of unlabeled dydrogesterone. This clear mass difference is the key isotopic signature that allows a mass spectrometer to differentiate between the analyte and the internal standard. scioninstruments.com

When a sample containing both dydrogesterone and this compound is analyzed, the mass spectrometer can be set to monitor the specific m/z values for both the "light" compound and the "heavy" standard simultaneously. researchgate.net For example, in a technique like multiple reaction monitoring (MRM), a specific precursor ion for each compound is selected and then fragmented, and a specific product ion is monitored for quantification. researchgate.net The nine-deuterium label ensures that the precursor and major fragment ions of this compound are shifted to a higher m/z, preventing signal overlap with the analyte.

The table below illustrates the theoretical m/z shift for the parent ion and a hypothetical major fragment ion.

Compound Precursor Ion [M+H]⁺ (m/z) Hypothetical Fragment Ion (m/z) Mass Difference (Da)
Dydrogesterone~313.2~109.1-
This compound~322.2~113.1+9 (Parent), +4 (Fragment)

Note: The m/z values are approximate and can vary slightly based on instrumentation and ionization source. The fragment m/z is based on published data for a similar deuterated standard, Progesterone-d9 (B563532), and is illustrative of the shifts that occur. researchgate.net

The research implication of this distinct isotopic signature is profound. It enables highly precise and accurate quantification of dydrogesterone in complex biological matrices like plasma or urine. wisdomlib.orgclearsynth.com This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative bioanalysis due to its ability to correct for sample loss and ionization variability. uit.no

Nuclear Magnetic Resonance (NMR) Spectral Shifts Due to Deuteration

In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of hydrogen (protium, ¹H) with deuterium (²H or D) has significant and predictable effects on the resulting spectra.

The most noticeable effect in a ¹H NMR spectrum of this compound is the disappearance of signals corresponding to the nine positions where deuterium atoms have been substituted. Since deuterium is not detected in a standard proton NMR experiment, the protons at these sites are effectively "invisible," leading to a much simpler spectrum. This can be incredibly useful for structural verification, as the absence of specific signals confirms the locations of deuteration.

Conversely, in a ²H (Deuterium) NMR experiment, signals will appear at the chemical shifts corresponding to the locations of the deuterium atoms. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same positions, allowing for straightforward assignment if the ¹H spectrum of the unlabeled compound is known. sigmaaldrich.com

Furthermore, deuterium substitution can cause small but measurable upfield shifts in the resonances of nearby ¹³C atoms in a ¹³C NMR spectrum. nih.gov These are known as deuterium-induced isotope shifts. The magnitude of the shift depends on the number of deuterium atoms and their proximity (one-bond, two-bond, etc.) to the carbon atom. This phenomenon can be used to confirm the sites of deuteration and assess the isotopic purity of the compound. nih.gov

The table below summarizes the expected effects of deuteration on NMR spectra.

NMR Technique Effect of Deuteration at a Specific Site Research Implication
¹H NMRSignal for the corresponding proton disappears.Confirms location of deuterium labeling. Simplifies complex spectra for analysis of remaining protons.
²H NMRA signal appears at the chemical shift of the deuterated position.Directly observes and confirms the presence and chemical environment of the deuterium labels. sigmaaldrich.com
¹³C NMRSmall, upfield shift (isotope shift) for the carbon atom at the deuteration site and for adjacent carbons. nih.govProvides detailed confirmation of labeling sites and can be used for quantitative analysis of isotopic enrichment. nih.gov

The research implication of these NMR effects is primarily in the characterization and quality control of this compound itself. Before it can be used reliably as an internal standard, its chemical structure and, crucially, the precise location and completeness of the deuterium labeling must be unequivocally confirmed. NMR provides the definitive data to ensure that the this compound is structurally correct and has the high isotopic purity required for accurate quantitative studies. sigmaaldrich.com

Future Directions in Deuterated Dydrogesterone Research

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The use of Dydrogesterone-d9 as an internal standard in mass spectrometry-based assays is well-established. msjonline.orgnih.gov However, the future will likely see the application of more advanced analytical techniques to further enhance sensitivity and specificity. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be crucial for the accurate quantification of dydrogesterone (B1671002) in complex biological matrices. msjonline.orgnih.govmassbank.eumassbank.eu

Future research may focus on developing and validating ultra-sensitive methods capable of detecting minute concentrations of dydrogesterone and its metabolites. This is particularly important for pharmacokinetic studies and for understanding the drug's disposition in specific patient populations. nih.govresearchgate.net Additionally, the development of novel sample preparation techniques, such as advanced solid-phase extraction methods, could improve the purity of samples and reduce matrix effects, leading to more reliable and reproducible results. google.com The combination of stable isotope labeling with these advanced analytical methods will be instrumental in providing a deeper understanding of dydrogesterone's behavior in the body. nih.gov

Expansion of Preclinical Research Applications for Mechanistic Elucidation

This compound has significant potential for expanded use in preclinical research to elucidate the mechanisms of action of dydrogesterone. researchgate.netnih.gov By using the deuterated form as a tracer, researchers can more accurately study the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.gov This is critical for understanding how the structural differences between dydrogesterone and natural progesterone (B1679170) translate to their distinct biological activities. researchgate.net

Future preclinical studies could employ this compound to investigate the drug's interaction with the progesterone receptor and other potential molecular targets. drugbank.comidrblab.net This could involve in vitro studies using cell lines and in vivo studies in animal models. The ability to precisely track the fate of the deuterated molecule will provide invaluable insights into its pharmacodynamics and help to explain its therapeutic effects in various conditions. drugbank.com

Integration of Deuterated Dydrogesterone Data into Computational Modeling

The integration of experimental data obtained using this compound into computational models represents a powerful approach to understanding its properties. researchgate.net Theoretical calculations and molecular modeling can be used to predict the vibrational spectra of dydrogesterone and its deuterated analogs, which can then be compared with experimental data to refine the models. acs.orgacs.org

Future research will likely involve more sophisticated computational approaches to simulate the interaction of dydrogesterone with its receptor and metabolizing enzymes. By combining experimental data from studies using this compound with these in silico models, researchers can gain a more comprehensive understanding of the structure-activity relationship of the drug. This integrated approach can also aid in the rational design of novel deuterated analogs with desired properties.

Collaborative Research Initiatives in Stable Isotope Chemistry and Biology

Advancements in the field of deuterated dydrogesterone research will be greatly facilitated by collaborative initiatives between experts in stable isotope chemistry, analytical chemistry, pharmacology, and clinical research. atlanchimpharma.comfrontiersin.org The synthesis of novel deuterated compounds requires specialized expertise in isotopic labeling, while their application in complex biological systems necessitates a deep understanding of drug metabolism and analytical methodologies. nih.govmdpi.compreprints.orgeurisotop.com

Future collaborations could focus on establishing standardized protocols for the use of this compound in various research settings, ensuring the comparability and reliability of data across different laboratories. researchgate.net Furthermore, sharing of data and resources through collaborative platforms could accelerate the pace of discovery and facilitate the translation of research findings into clinical practice. Such initiatives will be crucial for fully harnessing the potential of deuterated dydrogesterone and other stable isotope-labeled compounds in pharmaceutical research.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Dydrogesterone-d9 with high isotopic purity?

Answer:
Synthesis of deuterated compounds like this compound requires careful isotopic labeling to ensure ≥98% deuterium incorporation. A validated protocol involves:

  • Synthetic Route : Use of catalytic hydrogen-deuterium exchange under controlled conditions (e.g., D₂O with platinum oxide catalysts) or deuterated precursors in multi-step organic synthesis .
  • Purity Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm isotopic enrichment and rule out structural isomers. For NMR, absence of residual proton signals in deuterated positions is critical .
  • Chromatographic Analysis : Reverse-phase HPLC with UV/Vis detection to assess chemical purity, coupled with isotopic ratio monitoring to quantify deuterium incorporation .

Basic: How should researchers design pharmacokinetic (PK) studies to distinguish this compound from its non-deuterated analog in biological matrices?

Answer:
PK studies must account for isotopic effects on metabolic stability and distribution:

  • Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate analytes from plasma/tissue. Include internal standards (e.g., deuterated analogs of metabolites) to correct for matrix effects .
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 321.2 → 109.1) and its parent compound. Optimize collision energy to minimize cross-talk between isotopic peaks .
  • Data Calibration : Validate linearity across physiological concentration ranges (e.g., 0.1–100 ng/mL) with ≤15% inter-day variability .

Advanced: What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Answer:
Discrepancies often arise from interspecies differences in enzyme activity or experimental conditions:

  • Comparative Metabolomics : Use human hepatocytes and animal models (e.g., rat, dog) under identical incubation conditions (pH, temperature, cofactors) to isolate species-specific metabolism .
  • Enzyme Inhibition Studies : Co-incubate with CYP3A4/5 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways. Quantify deuterium retention in metabolites via HRMS to trace biotransformation sites .
  • Data Reconciliation : Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to weigh evidence from conflicting studies, prioritizing human-relevant models .

Advanced: How can isotopic effects of this compound influence its receptor binding affinity compared to the non-deuterated form?

Answer:
Deuterium substitution may alter binding kinetics due to changes in bond strength (C-D vs. C-H):

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to progesterone receptors. Use a reference cell with non-deuterated compound to normalize baseline drift .
  • Molecular Dynamics (MD) Simulations : Compare hydrogen/deuterium bonding patterns in receptor-ligand complexes. Focus on binding pocket residues (e.g., Gln725 in the progesterone receptor) to quantify energy differences .
  • Statistical Validation : Replicate experiments ≥3 times with controls to confirm significance (p<0.05) of observed isotopic effects .

Basic: What analytical controls are essential when quantifying this compound stability under varying storage conditions?

Answer:
Stability studies require rigorous controls to prevent deuterium loss or degradation:

  • Temperature/Humidity Stress Tests : Store samples at -80°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated). Monitor degradation via LC-MS/MS at predefined intervals (e.g., 0, 1, 3, 6 months) .
  • Isotopic Integrity Checks : Compare pre- and post-storage HRMS spectra to detect deuterium exchange. Use deuterated solvents to avoid back-exchange during analysis .
  • Statistical Reporting : Calculate mean degradation rates with 95% confidence intervals; exclude outliers via Grubbs’ test .

Advanced: How can researchers optimize in vitro assays to assess the metabolic half-life (t½) of this compound in human liver microsomes?

Answer:
Key considerations for robust t½ determination:

  • Microsome Preparation : Pool microsomes from ≥10 donors to capture CYP polymorphism variability. Pre-incubate with NADPH-regenerating systems to activate enzymes .
  • Time-Course Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes. Quench reactions with ice-cold acetonitrile containing internal standard .
  • Data Modeling : Fit residual parent compound concentration to first-order decay models. Report intrinsic clearance (CLint) with bootstrap-resampled confidence intervals (n=1000 iterations) .

Basic: What ethical and methodological standards apply to preclinical studies using this compound in animal models?

Answer:

  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., NIH Guide) for dosing, sample size (justified via power analysis), and humane endpoints .
  • Dose Selection : Conduct pilot studies to determine the maximum tolerated dose (MTD) using a 3+3 escalation design. Monitor biomarkers (e.g., liver enzymes) for toxicity .
  • Data Transparency : Publish negative results (e.g., lack of isotopic effects) to avoid publication bias .

Advanced: What computational tools are validated for predicting deuterium retention in this compound metabolites?

Answer:

  • In Silico Metabolism Software : Use Schrödinger’s Metabolism Module or StarDrop’s DEREK Nexus to simulate CYP-mediated reactions. Validate predictions against experimental HRMS data .
  • Retention Time Modeling : Train machine learning models (e.g., random forests) on historical LC-MS data to predict deuterium loss patterns in novel metabolites .
  • Open-Source Repositories : Share predictive algorithms via platforms like GitHub to enable community validation .

Basic: How should researchers document synthetic procedures and analytical data for this compound to ensure reproducibility?

Answer:

  • Detailed Protocols : Report reaction conditions (solvent, temperature, time), purification steps (e.g., column chromatography gradients), and yields in the main text. Provide raw NMR/MS spectra in supplementary data .
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic routes in public databases (e.g., PubChem) with unique identifiers .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to control critical parameters (e.g., pH, deuterium gas pressure) .
  • Quality-by-Design (QbD) : Use factorial experiments to identify key process variables (e.g., catalyst loading) and define a design space for consistent output .
  • Batch Tracking : Assign unique lot numbers with certificates of analysis (CoA) detailing isotopic purity, residual solvents, and stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.